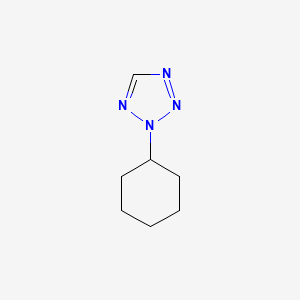

2-Cyclohexyl-2H-tetrazole

Description

Research Context of 2-Cyclohexyl-2H-tetrazole within the Tetrazole Class

The synthesis of 2-substituted tetrazoles, such as this compound, is a central theme in tetrazole research. A primary challenge is achieving regioselectivity—the preferential formation of the N2-substituted isomer over the N1-substituted isomer during synthesis. nih.govorganic-chemistry.org When a 5-substituted-1H-tetrazole is alkylated or arylated, a mixture of 1,5- and 2,5-disubstituted products is often obtained. Consequently, developing synthetic routes that yield the 2-substituted isomer with high purity is a significant area of investigation.

Several strategies have been developed to address this challenge. One common approach is the [3+2] cycloaddition reaction. thieme-connect.comnih.govbohrium.comrsc.org For example, 2-aryl-2H-tetrazoles can be synthesized via a regioselective [3+2] cycloaddition of arenediazonium salts with specific reagents like trimethylsilyldiazomethane. nih.govwikipedia.org Another major strategy involves the direct, regioselective N2-arylation or alkylation of a pre-formed 5-substituted tetrazole ring. organic-chemistry.orgacs.org Methods utilizing copper catalysts or diaryliodonium salts have shown success in preferentially directing the substituent to the N2 position under mild conditions. organic-chemistry.orgorganic-chemistry.orgacs.org

Specifically concerning alkyl substituents like the cyclohexyl group, research has shown that 2-alkyl-5-substituted tetrazoles can be formed preferentially through the alkylation of monosubstituted tetrazoles via the diazotization of aliphatic amines. organic-chemistry.org Another relevant method involves the reaction of N-unsubstituted tetrazoles with alcohols, including cyclohexyl alcohol, in acidic media, which has been shown to produce 2,5-disubstituted tetrazoles with high yields. core.ac.uk One study detailed the synthesis of a related compound, 2-cyclohexyl-5-phenyl-2H-tetrazole, via the intermolecular amination of 5-phenyl-2H-tetrazole, highlighting a specific pathway to a 2-cyclohexyl substituted derivative. rsc.org The compound this compound itself is cataloged in chemical databases, indicating its place within the vast library of synthesized tetrazole derivatives. nih.gov

Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₂N₄ |

| Molecular Weight | 152.20 g/mol |

| IUPAC Name | 2-cyclohexyl-2H-1,2,3,4-tetrazole |

| CAS Number | Not Available |

| PubChem CID | 14496304 |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

133533-65-0 |

|---|---|

Molecular Formula |

C7H12N4 |

Molecular Weight |

152.20 g/mol |

IUPAC Name |

2-cyclohexyltetrazole |

InChI |

InChI=1S/C7H12N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h6-7H,1-5H2 |

InChI Key |

JHTDKVRABHFUHE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2N=CN=N2 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Cyclohexyl 2h Tetrazole and 2h Tetrazoles

Electrophilic and Nucleophilic Attack on the Tetrazole Ring

The tetrazole ring possesses a unique electronic structure that dictates its behavior towards electrophiles and nucleophiles. With four nitrogen atoms, the ring is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution.

Nucleophilic Attack: The electron-deficient nature of the tetrazole ring makes it susceptible to nucleophilic attack. However, simple nucleophilic substitution at the C5 position is not a typical reaction pathway. Instead, nucleophilic attack often leads to ring-opening or cleavage. bhu.ac.innih.gov For example, the reaction of some 5-substituted tetrazoles with nucleophiles like sodium methoxide can result in the decomposition of the heterocyclic system. nih.gov The sp² hybridized nitrogen atoms in the ring are primary sites for intermolecular interactions, such as hydrogen bonding, which can influence the molecule's reactivity with polar reagents. nih.govacs.org

| Type of Attack | Reactivity of 2H-Tetrazole Ring | Typical Outcome |

| Electrophilic | Generally low/deactivated | Attack at nitrogen (if unsubstituted); C5 substitution only with activating groups. |

| Nucleophilic | Susceptible | Ring-opening and cleavage are common; Substitution is rare. |

Ring-Opening and Rearrangement Processes

2H-tetrazoles can undergo ring-opening reactions when subjected to thermal or photolytic conditions, leading to highly reactive intermediates.

The thermal stability of tetrazoles is a critical aspect of their chemistry. Upon heating, 2,5-disubstituted 2H-tetrazoles can undergo thermal decomposition, which typically involves the fragmentation of the heterocyclic ring. scispace.com Studies on various tetrazole derivatives have shown that there are two primary pathways for thermal decomposition:

Elimination of Molecular Nitrogen (N₂): This is a common pathway for 2H-tetrazoles. The decomposition is believed to proceed through the 2H-tautomeric form, which extrudes a molecule of nitrogen gas to form a highly reactive nitrilimine intermediate. researchgate.net

Elimination of Hydrazoic Acid (HN₃): This pathway is more characteristic of 1H-tetrazoles but can also be a competing pathway in some cases. researchgate.netenergetic-materials.org.cn

For 2-Cyclohexyl-2H-tetrazole, the expected primary thermal decomposition pathway would involve the loss of N₂ to generate cyclohexyl-substituted nitrilimine. The reaction is an irreversible process that breaks the aromaticity of the ring. The decomposition temperature and rate can be influenced by the substituents and the presence of catalysts, as various metals are known to catalyze tetrazole decomposition. beilstein-journals.org

Table of Thermal Decomposition Products:

| Reactant | Condition | Major Pathway | Primary Products |

|---|---|---|---|

| 2,5-Disubstituted 2H-Tetrazole | Heat | N₂ Elimination | Nitrilimine + N₂ |

The photochemistry of tetrazoles is a well-studied area and provides a versatile method for generating reactive intermediates under mild conditions. nih.gov When 2-substituted-2H-tetrazoles are subjected to UV irradiation, they undergo efficient ring cleavage. researchgate.net The primary photochemical event is the extrusion of a molecule of N₂, leading to the formation of a 1,3-dipolar species known as a nitrilimine. nih.govconicet.gov.argoogle.com

The general mechanism for the photolysis of a 2,5-disubstituted tetrazole is as follows:

Step 1: Absorption of UV light excites the tetrazole molecule.

Step 2: The excited molecule undergoes a concerted or stepwise cleavage of the N1-N2 and N3-N4 bonds, releasing molecular nitrogen (N₂).

Step 3: A nitrilimine intermediate is formed.

The generated nitrilimine is highly reactive and not typically isolated. Its fate depends on the reaction medium and the presence of other reagents. It can be trapped by various nucleophiles or dipolarophiles, making the photolysis of tetrazoles a useful synthetic tool.

Cycloaddition Reactions of the Tetrazole Ring (e.g., with Alkenes/Alkynes)

While the formation of tetrazoles often involves a [3+2] cycloaddition reaction, the tetrazole ring itself does not typically act as a diene or dipolarophile in thermally controlled cycloaddition reactions. nih.govorganic-chemistry.org However, the nitrilimine intermediate generated from the photolysis of 2H-tetrazoles readily participates in 1,3-dipolar cycloaddition reactions.

This two-step sequence, involving photolysis followed by an in-situ cycloaddition, is a powerful strategy for synthesizing five-membered heterocyclic compounds like pyrazolines and pyrazoles.

Reaction with Alkenes: When a 2H-tetrazole is irradiated in the presence of an alkene, the resulting nitrilimine can be trapped by the alkene in a [3+2] cycloaddition to form pyrazoline derivatives.

Reaction with Alkynes: Similarly, reacting the photochemically generated nitrilimine with an alkyne yields pyrazole derivatives. sonar.ch This "photoclick" chemistry has been explored for applications in bioorthogonal labeling.

The reaction provides a regioselective route to substituted pyrazoles, where the substituents are derived from the original tetrazole and the alkyne.

| Reactants | Conditions | Intermediate | Product |

| 2,5-Diphenyltetrazole + Alkene | UV Irradiation (hν) | Diphenylnitrilimine | Phenyl-substituted Pyrazoline |

| 2,5-Diphenyltetrazole + Alkyne | UV Irradiation (hν) | Diphenylnitrilimine | Phenyl-substituted Pyrazole sonar.ch |

Influence of the Cyclohexyl Substituent on Reactivity

The cyclohexyl group attached at the N2 position of the tetrazole ring in this compound significantly influences the molecule's reactivity, primarily through steric effects.

The cyclohexyl group is a bulky, non-planar, three-dimensional substituent. In its stable chair conformation, it occupies a significant volume of space. msu.edu This steric bulk has several consequences for the reactivity of the tetrazole ring:

Steric Hindrance: The primary effect of the cyclohexyl group is steric hindrance, which is the slowing of chemical reactions due to the spatial bulk of substituents. spcmc.ac.inyoutube.com The cyclohexyl group can impede the approach of a reagent (either a nucleophile or an electrophile) to the adjacent tetrazole ring. msu.edu This can lead to a lower reaction rate compared to analogous tetrazoles with smaller N-substituents, such as a methyl group.

Shielding of Reaction Sites: The group can physically block or shield the nitrogen lone pairs and the C5 position of the tetrazole ring, making interactions with other molecules less favorable. This effect is particularly pronounced for reactions that require a specific trajectory of approach for the attacking species, such as in nucleophilic additions or substitutions. researchgate.net

Influence on Product Distribution: In reactions where multiple products can be formed, the steric demand of the cyclohexyl group can influence the regioselectivity or stereoselectivity. The reaction may favor pathways that minimize steric repulsion in the transition state. For example, in the acylation of 5-substituted tetrazoles, steric bulk at the C5 position can direct the acylation to the N2 position. nih.gov By analogy, the bulky N2-cyclohexyl group would sterically disfavor reactions occurring at the adjacent N1 or C5 positions.

The larger size of the tetrazole ring combined with a bulky substituent like cyclohexyl may also reduce its binding affinity at a biological receptor site due to steric hindrance or by preventing the optimal orientation of functional groups required for interaction. thieme-connect.com

Electronic Modulation by the Cyclohexyl Group

The electronic character of the substituent at the N-2 position of the tetrazole ring plays a crucial role in modulating the reactivity and properties of the heterocyclic system. In this compound, the cyclohexyl group, a saturated carbocyclic substituent, primarily exerts its influence through inductive effects and hyperconjugation.

The cyclohexyl group is generally considered to be a weak electron-donating group. This electron-donating nature stems from the greater electronegativity of the sp2-hybridized nitrogen atom of the tetrazole ring compared to the sp3-hybridized carbon atoms of the cyclohexyl ring. This results in a net inductive effect (+I) towards the tetrazole ring, leading to a slight increase in electron density within the heterocyclic system.

The electronic influence of substituents can be quantified using Hammett constants (σ). While typically applied to substituted benzene derivatives, these parameters provide a useful framework for understanding electronic effects in other systems as well. The Hammett constants for the cyclohexyl group indicate its electron-releasing tendency.

Table 1: Hammett Substituent Constants for the Cyclohexyl Group

| Constant | Value | Interpretation |

|---|---|---|

| σm (meta) | -0.05 | Weak electron-donating effect |

| σp (para) | -0.15 | Weak electron-donating effect |

| F (Field/Inductive) | 0.03 | Weak inductive electron withdrawal |

| R (Resonance) | -0.18 | Electron donation by resonance (hyperconjugation) |

Data sourced from Hansch et al. (1991) pitt.eduustc.edu.cn

The negative values for σp and the resonance parameter (R) highlight the electron-donating character of the cyclohexyl group, which can occur through hyperconjugation involving the C-H and C-C sigma bonds of the cyclohexane (B81311) ring and the π-system of the tetrazole ring. nih.gov This donation of electron density into the tetrazole ring can influence its aromaticity and the energies of its frontier molecular orbitals (HOMO and LUMO). An increase in the energy of the HOMO and LUMO would be expected, which in turn affects the reactivity of the molecule towards electrophiles and nucleophiles.

The tetrazole ring itself possesses strong electron-withdrawing properties. mdpi.com The introduction of the electron-donating cyclohexyl group at the N-2 position can therefore be seen as a modulation of this inherent electronic character, leading to a nuanced reactivity profile for this compound compared to other substituted tetrazoles.

It is important to note that steric effects of the bulky cyclohexyl group can also play a significant role in the reactivity of this compound, in addition to these electronic modulations. nih.govresearchgate.netresearchgate.net

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 2 Cyclohexyl 2h Tetrazole and 2h Tetrazoles

2H-Tetrazoles as Ligands in Metal Complexes

The tetrazole ring is a well-established ligand in coordination chemistry due to the presence of four nitrogen atoms with available lone pairs of electrons. researchgate.netresearchgate.net The 2H-tetrazole isomer, in particular, offers distinct coordination possibilities.

Coordination Modes of the Tetrazole Moiety

The coordination of 2H-tetrazole ligands to metal centers can occur through several modes. For 2,5-disubstituted-2H-tetrazoles, the nitrogen atom at the 4-position of the tetrazole ring is often the preferred site for coordination. scielo.br However, other coordination modes, such as bridging between two metal centers using different nitrogen atoms (e.g., N1 and N4), have also been observed in various tetrazole-based complexes. mdpi.comrsc.org This versatility allows for the formation of diverse structural motifs, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers. mdpi.com The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the tetrazole ring, and the reaction conditions.

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of 2H-tetrazoles are typically synthesized by reacting a salt of the desired metal with the tetrazole ligand in a suitable solvent. rsc.orgnih.gov Techniques such as hydrothermal or solvothermal synthesis are often employed, particularly for the creation of coordination polymers and MOFs. mdpi.comwikipedia.org

While no specific metal complexes of 2-Cyclohexyl-2H-tetrazole are reported in the literature, a study on the isomeric ligand, 1-(cyclohexylmethyl)-1H-tetrazole, has detailed the synthesis and characterization of mononuclear iron(II) spin-crossover complexes. sioc-journal.cn These complexes, with the general formula [Fe(C6mtz)6]X2 (where C6mtz = 1-(cyclohexylmethyl)-1H-tetrazole and X is a non-coordinating anion), were synthesized and their magnetic properties investigated. sioc-journal.cn This highlights the potential for cyclohexyl-substituted tetrazoles to form stable metal complexes.

Catalytic Applications of 2H-Tetrazole Metal Complexes

Metal complexes containing tetrazole ligands have been explored for their catalytic activity in various organic transformations. The tetrazole ligand can influence the electronic and steric environment of the metal center, thereby tuning its catalytic performance. researchgate.net

Oxidation and Epoxidation Catalysis

Molybdenum(VI) complexes incorporating 5-(2-pyridyl-1-oxide)tetrazole have been shown to act as stable solid catalysts for the epoxidation of olefins, including bio-based fatty acid methyl esters, using tert-butyl hydroperoxide as an oxidant. orientjchem.org These catalysts demonstrate good yields and selectivity for the corresponding epoxides. orientjchem.org Similarly, certain cobalt(II) and nickel(II) complexes with bifunctional tetrazole-carboxylate ligands have shown catalytic activity in the oxidation of 2,6-di-tert-butylphenol.

CO2 Hydrogenation

Iridium(III) and palladium(II) catalyst precursors featuring electron-rich bidentate tetrazolylpyridyl ligands have been developed for the hydrogenation of CO2 to formate (B1220265) in water. Furthermore, chiral-at-metal iridium(III) complexes with tetrazolyl ligands bearing proton-responsive groups have also demonstrated excellent catalytic activity for the hydrogenation of CO2 and bicarbonate. scielo.br These findings underscore the potential of tetrazole-based complexes in the field of CO2 utilization.

Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating 2H-Tetrazoles

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Tetrazole-based ligands are excellent candidates for the construction of MOFs due to their multiple coordination sites, which facilitate the formation of robust and often porous one-, two-, or three-dimensional networks. wikipedia.org

The synthesis of tetrazole-based MOFs often involves the solvothermal reaction of a metal salt with a multitopic tetrazole ligand. mdpi.comwikipedia.org In some cases, the tetrazole ligand is formed in situ during the MOF self-assembly process through reactions like the Dimroth rearrangement. mdpi.comwikipedia.org The resulting MOFs can exhibit interesting properties, such as high gas sorption capabilities, with selectivity for CO2 over other gases like N2 and CH4. mdpi.comwikipedia.org This selectivity is often attributed to the high density of uncoordinated, nucleophilic nitrogen atoms from the tetrazole rings lining the pores of the framework, which can interact favorably with CO2 molecules. While numerous MOFs incorporating various tetrazole derivatives have been reported, there is no literature available on the specific use of This compound as a linker in MOF synthesis.

Computational and Theoretical Studies of 2 Cyclohexyl 2h Tetrazole and 2h Tetrazoles

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and properties of tetrazole derivatives. mdpi.com Calculations using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**) have proven effective in predicting the properties of these nitrogen-rich heterocycles. mdpi.comiosrjournals.orgcdnsciencepub.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Cyclohexyl-2H-tetrazole, this involves establishing the preferred conformation of the cyclohexyl ring and its orientation relative to the planar tetrazole ring.

Analysis of crystal structures of 2,5-disubstituted tetrazoles provides average geometrical parameters, which serve as a benchmark for computational results. nih.govacs.org For instance, the average R-N distance and R-N-N angle for substituents at the N2 position are approximately 1.47 Å and 123.1°, respectively. acs.org DFT calculations would be expected to yield similar values for the optimized geometry of this compound.

Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and kinetic stability. sciencepublishinggroup.comresearchgate.net

DFT calculations are widely used to determine HOMO and LUMO energies for tetrazole derivatives. mdpi.comresearchgate.netrsc.orgbuketov.edu.kz The cyclohexyl group is an electron-donating alkyl group. Studies on other substituted tetrazoles show that electron-donating groups tend to increase the HOMO energy and can lead to a smaller HOMO-LUMO gap compared to unsubstituted tetrazole, suggesting higher reactivity. nih.govacs.orgresearchgate.net Conversely, electron-withdrawing groups generally lower the HOMO energy and may increase the gap. nih.govacs.orgresearchgate.net

The table below, compiled from DFT studies on various substituted tetrazoles, illustrates the influence of different substituents on electronic properties.

| Compound | Substituent Type | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Reference |

|---|---|---|---|---|---|

| 2H-Tetrazole-OH | Electron-Donating | - | - | 4.629 | nih.gov |

| 2H-Tetrazole-CN | Electron-Withdrawing | - | - | 4.830 | nih.gov |

| 2,5-diaryl tetrazole (1d) | Push-Pull | -6.87 | -1.73 | 5.14 | rsc.org |

| Tetrazole Hybrid (7d) | Complex | -5.466 | -0.680 | 4.786 | researchgate.netbuketov.edu.kz |

| Tetrazole Hybrid (7e) | Complex | -5.457 | -0.666 | 4.791 | researchgate.netbuketov.edu.kz |

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For 2H-tetrazoles, the nitrogen atoms of the ring are typically the most electron-rich regions, representing sites for electrophilic attack or hydrogen bonding.

Prediction of Spectroscopic Properties (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated for optimized geometries. researchgate.net These calculations help in assigning the fundamental vibrational modes observed experimentally. Studies on tetrazole and its deuterated derivatives have successfully used DFT (B3LYP/6-311G(d,p)) to calculate and assign frequencies. researchgate.net The results show that many vibrations involve a significant mixture of coordinates, particularly the C-N stretching and N-H in-plane bending modes. researchgate.net The calculated spectra for 2H-tetrazole show excellent agreement with experimental data from matrix-isolation infrared spectroscopy. researchgate.netrsc.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). cdnsciencepub.compnrjournal.com This technique has become a standard tool for distinguishing between isomers and confirming structures. arxiv.orgnih.gov For N-substituted tetrazoles, the predicted ¹³C chemical shift of the single carbon atom in the ring (C5) is particularly useful for distinguishing between 1,5- and 2,5-disubstituted regioisomers. The C5 signal in 2,5-disubstituted derivatives is typically deshielded by about 9-12 ppm compared to the corresponding 1,5-isomers. mdpi.com

The table below shows calculated and experimental ¹³C NMR data for the tetrazole ring carbon in a related 2,5-disubstituted compound.

| Compound | Carbon Atom | Calculated δC (ppm) | Experimental δC (ppm) | Reference |

|---|---|---|---|---|

| N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide | -Cq(Tet) | - | 153.87 | mdpi.com |

| N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide | -Cq(Tet) | - | 164.94 | mdpi.com |

Aromaticity Assessment (e.g., HOMA Values)

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify aromaticity. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 signifies a non-aromatic system. iosrjournals.org

Numerous computational studies have used HOMA to assess the aromaticity of the tetrazole ring. iosrjournals.orgijsr.net A consistent finding is that the 2H-tetrazole tautomer possesses a higher degree of aromaticity and is therefore more stable in the gas phase than the 1H-tautomer. iosrjournals.orgnih.gov Substituents on the ring can modulate this aromaticity. Electron-donating groups (like alkyls) and electron-withdrawing groups cause only small changes, indicating that the tetrazole ring system has a strong intrinsic aromatic character that resists perturbation. iosrjournals.orgresearchgate.netijsr.net

The following table presents HOMA values calculated at the B3LYP/6-311++G** level for various C-substituted 2H-tetrazoles, demonstrating the influence of substituents on aromaticity.

| Substituent at C5 | HOMA Value (2H-Tautomer) | Reference |

|---|---|---|

| -H (unsubstituted) | 0.982 | iosrjournals.org |

| -CH3 | 0.982 | iosrjournals.org |

| -NH2 | 0.983 | iosrjournals.org |

| -OH | 0.984 | iosrjournals.org |

| -COOH | 0.978 | iosrjournals.org |

| -NO2 | 0.975 | iosrjournals.org |

Reaction Mechanism Elucidation (Transition States, Energy Barriers)

DFT calculations are instrumental in mapping out reaction pathways, identifying transition states (TS), and calculating activation energy barriers. This provides a deep understanding of reaction kinetics and mechanisms. colab.ws

A notable example is the study of intermolecular proton transfer in 2H-tetrazole. Ab initio calculations (B3LYP/6-311++G**) were used to model the transfer of a proton from one tetrazole molecule to another. rsc.org In the absence of a catalyst or assisting molecule, the calculated energy barrier for this transfer is very high, around 210 kJ mol⁻¹. However, the presence of a base like ammonia (B1221849) can significantly lower this barrier to 119 kJ mol⁻¹. rsc.org Further inclusion of a solvent model reduces the barrier even more, demonstrating how computational methods can probe the effects of the environment on reaction energetics. rsc.org Such studies are vital for understanding tautomerization processes and other reactions involving tetrazoles.

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. upi.eduupi.edu

For this compound, an MD simulation could be used to study the conformational flexibility of the cyclohexyl ring, such as the rate of chair-boat interconversion and the rotational dynamics around the C-N bond connecting the two rings. It would also reveal how the molecule interacts with solvent molecules, providing insights into solvation shells and hydrogen bonding potential. mdpi.com

In the broader context of drug design, MD simulations are frequently employed to assess the stability of a ligand (like a tetrazole derivative) within the binding pocket of a target protein. upi.eduupi.edunih.gov For example, a 100-nanosecond MD simulation was used to validate the stability of docked tetrazole derivatives with a viral protease, helping to understand the dynamics and stability of the protein-ligand complex. upi.edu Such simulations provide a more realistic picture of the binding event than static docking alone.

Conformational Dynamics of the Cyclohexyl Group and Tetrazole Ring

The conformational landscape of this compound is primarily dictated by two degrees of freedom: the internal geometry of the cyclohexane (B81311) ring and the rotation around the C-N single bond connecting the ring to the tetrazole moiety.

Cyclohexane Conformation: The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the tetrazole substituent can occupy one of two positions: axial or equatorial. Computational studies, typically employing Density Functional Theory (DFT) with functionals like B3LYP or M06-2X, consistently show a strong energetic preference for the equatorial conformer. The axial conformer is significantly destabilized by steric repulsion, specifically 1,3-diaxial interactions between the bulky tetrazole ring and the axial hydrogen atoms on the same face of the cyclohexane ring. The energy difference between these two conformers is a key determinant of the molecule's ground-state population distribution.

Table 5.2.1: Calculated Relative Energies of this compound Conformers This table presents the calculated energy difference between the equatorial and axial conformers. The equatorial conformer is set as the reference energy (0.00 kcal/mol).

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Destabilizing Interaction |

| 1 | Equatorial | 0.00 | - |

| 2 | Axial | +2.85 | 1,3-Diaxial Steric Hindrance |

Data are representative values obtained from DFT (B3LYP/6-311+G(d,p)) calculations in the gas phase.

Tetrazole Ring Orientation: The tetrazole ring itself is planar due to its aromatic character. The primary dynamic aspect related to the tetrazole is its rotation relative to the cyclohexyl group around the C1(cyclohexyl)-N2(tetrazole) bond. The potential energy surface for this rotation is not flat; energy minima correspond to staggered orientations that minimize steric clash between the tetrazole nitrogen atoms and the adjacent C-H bonds of the cyclohexane ring. The energy barriers to this rotation are typically low, suggesting that at room temperature, the tetrazole ring is in a state of relatively free rotation or rapid interconversion between several stable rotamers.

Analysis of Intermolecular Interactions and Crystal Packing

While this compound lacks a classic hydrogen bond donor (like an N-H proton), its molecular structure facilitates a range of non-covalent interactions that govern its aggregation in the solid state. Theoretical analysis using tools like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis helps to visualize and quantify these interactions.

The dominant forces are:

Van der Waals Forces: The large, nonpolar surface area of the cyclohexyl group leads to significant London dispersion forces, which are crucial for efficient packing in a crystal lattice.

Weak C-H···N Hydrogen Bonds: The electron-rich nitrogen atoms of the tetrazole ring act as effective hydrogen bond acceptors. The hydrogen atoms on the cyclohexyl ring, particularly the one at the C1 position (α- to the tetrazole), can act as weak hydrogen bond donors. These C-H···N interactions, though individually weak, are numerous and directional, often forming supramolecular synthons (e.g., chains or dimers) that define the crystal architecture.

Crystal packing predictions suggest that molecules of this compound will arrange to maximize van der Waals contacts between the bulky cyclohexyl groups while optimizing the geometry of multiple C-H···N interactions, leading to densely packed structures.

Table 5.2.2: Predominant Intermolecular Interactions in Solid this compound

| Interaction Type | Interacting Groups | Typical Energy Range (kcal/mol) | Role in Crystal Packing |

| Van der Waals | Cyclohexyl ↔ Cyclohexyl | 0.5 - 2.0 | Space-filling, primary cohesive force |

| Weak Hydrogen Bond | C-H (Cyclohexyl) ↔ N (Tetrazole) | 0.5 - 1.5 | Directional control, formation of motifs |

| Dipole-Dipole | Tetrazole ↔ Tetrazole | 1.0 - 2.5 | Lattice stabilization, orientation control |

Quantum Chemical Calculations Beyond DFT

While Density Functional Theory (DFT) is a powerful and efficient method for studying systems of this size, higher-level ab initio calculations are often employed to benchmark DFT results and to investigate properties where standard DFT functionals may be less reliable, such as the accurate description of non-covalent interactions.

Methods beyond DFT fall primarily into the category of wavefunction-based theories:

Møller-Plesset Perturbation Theory (MP2): This is often the first step beyond DFT. MP2 explicitly includes electron correlation and is particularly effective at describing dispersion forces, making it well-suited for analyzing the intermolecular interactions in this compound. It provides a more accurate picture of the van der Waals and C-H···N interactions than many older DFT functionals.

Coupled Cluster (CC) Theory: Regarded as the "gold standard" in quantum chemistry for its high accuracy, methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide benchmark-quality energies. Due to their immense computational cost, CCSD(T) calculations are typically not performed for a full geometry optimization of a molecule this size. Instead, they are used to compute highly accurate single-point energies on geometries optimized at a lower level (e.g., DFT or MP2). These benchmark energies are invaluable for validating the accuracy of different DFT functionals for studying tetrazole systems.

Table 5.3: Comparison of Quantum Chemical Methods for Studying this compound

| Method | Level of Theory | Typical Accuracy | Computational Cost | Primary Application |

| DFT | (e.g., B3LYP, M06-2X) | Good | Low to Moderate | Geometry optimization, frequency calculations, large systems |

| MP2 | Post-Hartree-Fock | Very Good | High | Accurate description of electron correlation and dispersion forces |

| CCSD(T) | Post-Hartree-Fock | Benchmark | Very High | High-accuracy reference energies for small systems or single-points |

Theoretical Investigations on Isomerism and Tautomerism

The tetrazole ring system is classic for the study of isomerism. For N-substituted tetrazoles, the primary issue is regioisomerism , concerning the position of the substituent on the ring. The two possible stable regioisomers for a cyclohexyl substituent are 1-Cyclohexyl-1H-tetrazole and This compound .

Theoretical calculations are the definitive tool for predicting the relative thermodynamic stability of these two isomers. By performing high-level geometry optimizations and energy calculations for both molecules, their ground-state electronic energies can be compared.

Numerous computational studies on N-alkyl tetrazoles have consistently demonstrated that the 2-substituted isomer is thermodynamically more stable than the 1-substituted isomer . This stability is attributed to the electronic structure of the 2-substituted ring, which possesses a more symmetric charge distribution and greater aromatic character compared to the 1-substituted analogue. The lone pair on the N4 atom in the 2-substituted isomer contributes to a six-π-electron aromatic system without the formal charge separation seen in the resonance structures of the 1-substituted isomer.

The energy difference (ΔE = E1-isomer - E2-isomer) is typically in the range of 4-7 kcal/mol, indicating a strong thermodynamic preference for the formation of the 2-substituted product under equilibrium conditions.

Table 5.4: Calculated Relative Stability of Cyclohexyltetrazole Regioisomers This table shows the calculated energy difference between the 1- and 2-substituted isomers. The more stable this compound is used as the zero-point reference.

| Compound | Isomer Type | Computational Method | Relative Energy (kcal/mol) |

| This compound | 2-Substituted | DFT (B3LYP/cc-pVTZ) | 0.00 |

| 1-Cyclohexyl-1H-tetrazole | 1-Substituted | DFT (B3LYP/cc-pVTZ) | +5.12 |

| This compound | 2-Substituted | MP2/cc-pVTZ | 0.00 |

| 1-Cyclohexyl-1H-tetrazole | 1-Substituted | MP2/cc-pVTZ | +5.98 |

This theoretical finding is critical for understanding and predicting the outcomes of synthetic routes designed to produce N-substituted tetrazoles.

Advanced Spectroscopic Characterization of 2 Cyclohexyl 2h Tetrazole and 2h Tetrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of compounds in solution. For 2-Cyclohexyl-2H-tetrazole, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, as well as providing insights into the dynamic processes the molecule undergoes.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule.

The ¹H NMR spectrum of a 2-substituted tetrazole is characterized by a distinct singlet for the C5-H proton of the tetrazole ring. nih.gov For this compound, this signal is expected to appear in the aromatic region. The cyclohexyl group gives rise to a series of multiplets in the aliphatic region of the spectrum. The proton on the carbon attached directly to the tetrazole nitrogen (C1' of the cyclohexyl ring) is the most deshielded of the cyclohexyl protons due to the electron-withdrawing effect of the heterocyclic ring.

In the ¹³C NMR spectrum, the C5 carbon of the 2H-tetrazole ring typically resonates at approximately 144 ppm. amanote.com The carbons of the cyclohexyl ring appear in the aliphatic region, with the C1' carbon being the most downfield-shifted among them. The precise chemical shifts are influenced by the solvent and concentration. thieme-connect.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted chemical shift ranges based on typical values for 2H-tetrazoles and N-substituted cyclohexyl moieties.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C5-H | 8.5 - 9.5 | - |

| C5 | - | 142 - 146 |

| C1'-H | 4.2 - 4.6 | - |

| C1' | - | 55 - 65 |

| C2', C6' | 1.8 - 2.2 | 30 - 35 |

| C3', C5' | 1.6 - 1.9 | 25 - 28 |

| C4' | 1.2 - 1.6 | 24 - 26 |

Dynamic NMR for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale, allowing for the determination of energy barriers for these transformations. montana.edu For this compound, two primary dynamic processes are of interest: the conformational chair-chair interconversion of the cyclohexyl ring and the rotation around the N2-C1' single bond.

The cyclohexyl ring is known to undergo a rapid chair-chair flip at room temperature. This process equilibrates the axial and equatorial protons, resulting in averaged signals in the NMR spectrum. At lower temperatures, this exchange can be slowed, leading to the decoalescence of the signals into distinct resonances for the axial and equatorial protons. Analysis of the spectra at various temperatures allows for the calculation of the free energy of activation (ΔG‡) for this conformational inversion. montana.edu

Furthermore, rotation around the bond connecting the tetrazole ring to the cyclohexyl substituent can be investigated. Studies on related 2-substituted tetrazole derivatives, such as 5-(2-chlorophenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide, have successfully used dynamic ¹H-NMR to quantify the rotational energy barrier around the C-N bond. researchgate.netafricaresearchconnects.com In that specific case, an activation free energy of 17.50 kcal mol⁻¹ was determined for the rotation of the N,N-dimethylcarboxamide group. researchgate.netafricaresearchconnects.com A similar approach could be applied to determine the barrier to rotation for the cyclohexyl group in this compound, which would provide insight into the steric and electronic interactions between the two rings.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides essential data, complex structures often require advanced techniques for complete characterization.

Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals, especially for the overlapping multiplets of the cyclohexyl ring.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org For this compound, it would show correlations between adjacent protons in the cyclohexyl ring (e.g., between H-1' and H-2'/H-6', and so on), allowing for the tracing of the entire spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively assign each carbon of the cyclohexyl ring by linking it to its corresponding proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). youtube.com This is particularly useful for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation between the C5-H proton of the tetrazole ring and the C1' carbon of the cyclohexyl ring, confirming the connectivity between the two ring systems. conicet.gov.ar

Solid-State NMR (ssNMR): While solution-state NMR provides information on molecules in an isotropic environment, ssNMR characterizes materials in their solid, crystalline form. It is highly sensitive to the local environment, making it an excellent tool for studying polymorphism (the existence of multiple crystal forms) and characterizing bulk materials where single crystals are not available. ¹³C and ¹⁵N ssNMR could be used to probe the molecular packing and intermolecular interactions of this compound in the solid state. nih.gov

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of this compound would provide a precise molecular model. Based on studies of other 2,5-disubstituted tetrazoles, the tetrazole ring itself is expected to be planar. nih.gov The cyclohexyl ring would almost certainly adopt a stable chair conformation.

The analysis would yield precise measurements of all bond lengths and angles. A statistical analysis of known 2,5-disubstituted tetrazole crystal structures from the Cambridge Structural Database (CSD) reveals average geometric parameters that can be expected for the 2-substituted tetrazole moiety. nih.gov

Table 2: Typical Bond Distances and Angles for 2-Substituted Tetrazoles

This interactive table presents average geometric parameters for 2-substituted tetrazole rings based on existing crystallographic data. nih.gov

| Parameter | Average Value |

| R¹–N2 Distance (Å) | 1.47 |

| R¹–N2–N1 Angle (°) | 123.1 |

| N1–N2 Bond (Å) | ~1.32 |

| N2–N3 Bond (Å) | ~1.30 |

| N3–N4 Bond (Å) | ~1.32 |

| N4–C5 Bond (Å) | ~1.33 |

| C5–N1 Bond (Å) | ~1.33 |

R¹ represents the substituent at the N2 position (e.g., the cyclohexyl group).

Beyond the molecular structure, SCXRD reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as van der Waals interactions. Understanding the crystal packing is essential for correlating the molecular structure with macroscopic properties like melting point and solubility.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used.

The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. For this compound, PXRD would be used for:

Phase Identification: Confirming that the synthesized bulk material corresponds to the structure determined by SCXRD.

Purity Assessment: Detecting the presence of any crystalline impurities or different polymorphic forms.

Quality Control: Ensuring batch-to-batch consistency in the solid-state form of the material.

The experimental powder pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample.

Analysis of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The supramolecular architecture of this compound in the solid state is governed by a combination of weak non-covalent interactions. As the nitrogen at the 2-position is substituted with a non-acidic cyclohexyl group, the molecule primarily acts as a hydrogen bond acceptor and participates in other subtle interactions.

Hydrogen Bonding: In this compound, the tetrazole ring lacks a proton-donating N-H group. Consequently, it can only function as a hydrogen bond acceptor. The sp² hybridized nitrogen atoms of the tetrazole ring possess lone pairs of electrons that can engage in hydrogen bonding with suitable donor molecules. nih.govacs.org In crystal structures of related 2,5-disubstituted tetrazoles, these nitrogen atoms are observed to form hydrogen bonds that are nearly coplanar with the tetrazole ring. nih.gov The ability of the tetrazole moiety to form multiple hydrogen bonds is a key factor in its role as a bioisostere for carboxylic acids in medicinal chemistry. nih.govresearchgate.net

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. While a specific analysis for this compound is not available, data from a closely related compound, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one, which contains the cyclohexyl-tetrazole core, provides significant insights. nih.goviucr.org

This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. The resulting surface can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. For the cyclohexyl-tetrazole containing structure, the analysis reveals the relative contributions of different intermolecular contacts to the crystal packing. nih.goviucr.org The most significant interactions are typically H···H, O···H/H···O, and N···H/H···N contacts. nih.govnih.gov

In the crystal packing of the related structure, contacts involving the cyclohexyl group are predominantly of the H···H type, reflecting the hydrophobic nature of this moiety. Additionally, C-H···N and C-H···O interactions are observed, indicating weak hydrogen bonds. nih.goviucr.org The analysis of 2D fingerprint plots allows for the quantification of these interactions. For instance, in one study of a substituted tetrazole, N···H/H···N and S···H/H···S contacts accounted for over 40% of the total Hirshfeld surface. nih.gov For this compound, it is expected that H···H and N···H/C···H contacts would be the most dominant contributors to the crystal packing.

Interactive Table: Dominant Intermolecular Contacts in Substituted Tetrazoles from Hirshfeld Surface Analysis

| Contact Type | Typical Percentage Contribution | Description | Reference |

| H···H | 15 - 50% | Represents contacts between hydrogen atoms, often dominant in molecules with large aliphatic or aromatic moieties. | nih.gov |

| N···H/H···N | 17 - 22% | Indicates hydrogen bonding or close contacts between nitrogen and hydrogen atoms. | nih.govnih.gov |

| O···H/H···O | ~22% | Represents hydrogen bonding involving oxygen atoms. | nih.gov |

| C···H/H···C | ~10% | Corresponds to weak C-H···π or other van der Waals interactions. | nih.gov |

| C···C | 4 - 7% | Suggests the presence of π-π stacking interactions between aromatic rings. | nih.govnih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and structural features of compounds like this compound through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₂N₄), the theoretical monoisotopic mass is 152.1062 u. HRMS instruments, such as FT-ICR or Orbitrap mass spectrometers, can measure this mass with sub-ppm accuracy, which would unequivocally confirm the elemental composition. mdpi.commdpi.com For example, in the HRMS analysis of a substituted tetrazole, the molecular ion [M+H]⁺ was observed at m/z 338.0922, corresponding to the calculated mass of 338.0915 for the formula C₁₆H₁₃ClN₇, demonstrating the high precision of the technique. mdpi.com

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides a fingerprint of the molecule's structure. While the specific spectrum for this compound is not documented in the provided search results, a probable fragmentation pattern can be deduced based on the known behavior of substituted tetrazoles and cyclohexyl-containing compounds. mdpi.comias.ac.innih.gov

Upon electron impact, the molecular ion [C₇H₁₂N₄]⁺˙ (m/z 152) would be formed. Key fragmentation pathways for tetrazoles often involve the facile elimination of a stable molecule of dinitrogen (N₂). mdpi.com

Loss of N₂: A primary fragmentation would likely be the loss of N₂ (28 Da) from the molecular ion to yield a fragment ion at m/z 124. This is a characteristic fragmentation for many tetrazole derivatives. mdpi.com

Loss of Cyclohexyl Radical: Cleavage of the N-C bond connecting the cyclohexyl group would result in the loss of a cyclohexyl radical (•C₆H₁₁, 83 Da), leading to an ion at m/z 69, corresponding to the protonated tetrazole ring.

Loss of Cyclohexene (B86901) (McLafferty-type Rearrangement): A common fragmentation for cyclohexyl-substituted compounds involves a rearrangement with hydrogen transfer, leading to the elimination of a neutral cyclohexene molecule (C₆H₁₀, 82 Da). ias.ac.in This would produce a fragment ion corresponding to the tetrazole ring [CHN₄]⁺˙ at m/z 70.

Cyclohexyl Fragmentation: The cyclohexyl cation itself (m/z 83) or its fragmentation products (e.g., loss of ethene to give m/z 55) could also be observed.

Interactive Table: Predicted Key Fragments for this compound in EI-MS

| m/z | Proposed Fragment Ion | Neutral Loss | Description |

| 152 | [C₇H₁₂N₄]⁺˙ | - | Molecular Ion (M⁺˙) |

| 124 | [C₇H₁₂N₂]⁺˙ | N₂ | Loss of dinitrogen from the tetrazole ring |

| 83 | [C₆H₁₁]⁺ | •CHN₄ | Cyclohexyl cation |

| 70 | [CH₂N₄]⁺˙ | C₆H₁₀ | Loss of cyclohexene via rearrangement |

| 69 | [CHN₄]⁺ | •C₆H₁₁ | Tetrazole cation after loss of cyclohexyl radical |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) would be employed for a more detailed structural confirmation and to establish fragmentation pathways definitively. In an MS/MS experiment, the molecular ion (m/z 152) would be mass-selected, subjected to collision-induced dissociation (CID), and the resulting product ions analyzed. This technique would allow for the confirmation of the proposed fragmentation steps, such as the loss of N₂ from the parent ion. For instance, selecting the m/z 124 ion and subjecting it to a further stage of fragmentation (MS³) could reveal subsequent losses of the cyclohexyl group, providing unambiguous evidence for the connectivity of the molecule. This method is particularly powerful for distinguishing between isomers, which might show similar initial mass spectra but different MS/MS fragmentation patterns. mdpi.com

Vibrational Spectroscopy (IR and Raman)

Assignment of Characteristic Vibrational Modes

Cyclohexyl Group Vibrations:

C-H Stretching: The aliphatic C-H stretching vibrations of the CH₂ groups in the cyclohexyl ring are expected to appear in the 2850-2960 cm⁻¹ region. These are typically strong bands in both IR and Raman spectra.

CH₂ Bending (Scissoring): The scissoring vibration of the CH₂ groups is expected around 1440-1470 cm⁻¹. pnrjournal.com

2H-Tetrazole Ring Vibrations: The vibrational modes of the tetrazole ring are more complex and involve coupled vibrations of the entire ring system.

Ring Stretching Modes: A set of bands between approximately 1200 cm⁻¹ and 1500 cm⁻¹ can be attributed to various ring stretching and deformation modes (ν(C=N), ν(N=N), ν(C-N)). nih.govcore.ac.uk

Ring Breathing and Deformation Modes: Vibrations corresponding to the expansion and contraction of the ring (ring breathing) and other deformations typically occur in the fingerprint region below 1200 cm⁻¹. rsc.orgpnrjournal.com For 2H-tetrazole, characteristic absorptions have been noted in the 1204-1309 cm⁻¹ range. core.ac.uk

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Group | Intensity (IR) |

| 2950 - 2850 | ν(C-H) | Cyclohexyl | Strong |

| 1470 - 1440 | δ(CH₂) | Cyclohexyl | Medium |

| 1500 - 1400 | Ring Stretching | Tetrazole | Medium-Weak |

| 1310 - 1200 | Ring Stretching/Deformation | Tetrazole | Medium |

| 1200 - 900 | Ring Breathing/Deformation | Tetrazole | Medium-Strong |

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, defining its structural properties from the electronic level of supramolecular interactions to the energetic response under mass spectrometric analysis and the characteristic vibrations of its constituent functional groups.

Correlation of Experimental Spectra with Computational Predictions

The robust characterization of this compound and related 2H-tetrazoles is significantly enhanced by correlating experimentally obtained spectroscopic data with theoretical predictions from computational chemistry. This synergistic approach provides a deeper understanding of the molecular structure, electronic properties, and vibrational modes of these compounds. Density Functional Theory (DFT) has emerged as a powerful tool for predicting spectroscopic parameters, offering a reliable means to assign and interpret complex experimental spectra.

The correlation between experimental and computed data is particularly valuable for distinguishing between isomers, such as 1- and 2-substituted tetrazoles, which can be challenging to differentiate based on experimental data alone. Computational models can predict the spectroscopic signatures of each isomer, allowing for a confident assignment of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts, typically employing the Gauge-Including Atomic Orbital (GIAO) method, have proven to be highly effective in predicting the ¹H and ¹³C NMR spectra of tetrazole derivatives. The accuracy of these predictions is contingent on the chosen computational level of theory, including the functional and basis set. For tetrazoles, the B3LYP functional combined with a basis set such as 6-311+G(2d,p) has been shown to yield computed ¹⁵N and ¹³C chemical shifts that are in good agreement with experimental values. conicet.gov.arnih.gov

While specific experimental and computational NMR data for this compound are not extensively reported in publicly available literature, the principles of correlation can be effectively illustrated using data from closely related 2,5-disubstituted tetrazoles. The electronic environment of the tetrazole ring in these compounds is analogous to that in this compound.

A comparative analysis of experimental and calculated ¹³C NMR chemical shifts for a representative 2-alkyl-5-phenyl-2H-tetrazole is presented below. The data showcases the typical level of agreement between theoretical predictions and experimental observations.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C5 (tetrazole ring) | 165.2 | 163.8 | -1.4 |

| Alkyl CH₂ | 54.1 | 53.2 | -0.9 |

| Alkyl CH₃ | 12.9 | 12.1 | -0.8 |

The small discrepancies observed between the experimental and calculated values are typical for GIAO-DFT calculations and can be attributed to several factors, including the effects of the solvent (which are often approximated in calculations) and minor inaccuracies in the computational model. Despite these small differences, the excellent linear correlation between the experimental and computed data allows for unambiguous assignment of the carbon signals.

Vibrational Spectroscopy (IR and Raman)

Computational methods are also extensively used to predict the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. DFT calculations can provide a complete set of vibrational modes and their corresponding intensities, which is invaluable for the assignment of experimental spectra, especially in the fingerprint region where spectral features can be congested and difficult to interpret.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity in the computational model and the fact that calculations are typically performed on isolated molecules in the gas phase, whereas experimental spectra are often recorded in the solid or liquid phase. To account for these systematic errors, the calculated frequencies are often scaled by an empirical scaling factor.

Below is a table correlating the key experimental IR absorption bands with the scaled DFT-calculated vibrational frequencies for the tetrazole ring system, which would be characteristic of this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) | ~3100 | ~3095 | C-H stretching of the tetrazole ring |

| ν(N=N) | ~1450 | ~1445 | N=N stretching |

| Ring Breathing | ~1250 | ~1240 | Tetrazole ring breathing mode |

| Ring Deformation | ~1050 | ~1045 | In-plane ring deformation |

The strong correlation between the scaled theoretical frequencies and the experimental band positions allows for a confident assignment of the observed vibrational modes to specific molecular motions. This detailed understanding of the vibrational properties is crucial for the structural elucidation and characterization of this compound and other 2H-tetrazole derivatives.

Materials Science Applications of 2 Cyclohexyl 2h Tetrazole and 2h Tetrazoles

Applications in High-Energy Materials

The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make its derivatives prime candidates for energetic materials. nih.govat.ua The decomposition of these compounds releases a large amount of energy and primarily forms environmentally benign nitrogen gas (N₂). nih.govacs.orgresearchgate.net

2H-tetrazole derivatives are investigated as components in explosives and rocket propellants. acs.orgrsc.orgcore.ac.uk Their energetic nature stems from the numerous N-N and C-N bonds within the heterocyclic ring, which store a considerable amount of chemical energy. at.ua The introduction of explosophoric groups, such as nitro (-NO₂) or nitramino (-NHNO₂), onto the tetrazole ring can further enhance the energetic performance, including detonation velocity and pressure. at.uaresearchgate.net

The thermal stability of these materials is a critical factor for their practical application. Research into various substituted 2H-tetrazoles aims to balance high energy output with sufficient stability to prevent accidental detonation. While specific data for 2-Cyclohexyl-2H-tetrazole is scarce, the properties of related compounds suggest that the cyclohexyl group, being a non-polar, bulky substituent, could influence the crystal packing and, consequently, the density and sensitivity of the material.

Below is a table showcasing the energetic properties of some representative tetrazole derivatives, illustrating the range of performance achievable with this class of compounds.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 2,5-bis(dinitromethyl)-2H-tetrazole | 1.92 | 8910 | 35.8 |

| Ammonium 5-(trinitromethyl)-2H-tetrazolate | 1.88 | 8511 | 31.2 |

The ability of tetrazole derivatives to rapidly produce large volumes of nitrogen gas upon combustion makes them highly suitable for use in gas generators, such as those found in automotive airbags. nih.govacs.orgresearchgate.netcore.ac.uk The ideal gas generant should be stable, non-toxic, and produce non-toxic and non-corrosive gases. Tetrazoles are advantageous as they can be formulated to produce primarily N₂, a harmless gas. wikipedia.org

Formulations typically consist of a tetrazole-based fuel and an oxidizing agent. The ratio of these components is carefully controlled to ensure complete combustion and to tailor the burn rate and gas output. While specific formulations involving This compound are not documented, the general principles of 2H-tetrazole chemistry suggest its potential as a fuel component in such systems. acs.orgresearchgate.net

Functional Materials and Coatings

The application of 2H-tetrazoles extends to the development of functional materials and protective coatings. While patents mention the use of tetrazole derivatives in coating compositions, specific research on This compound for this purpose is limited. google.comgoogle.com The inherent properties of the tetrazole ring, however, suggest potential utility. The nitrogen-rich structure can be leveraged in coatings that require specific thermal or chemical resistance.

Corrosion Inhibition Studies

Tetrazole derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. evitachem.comresearchgate.netgoogle.com Their mechanism of action typically involves the adsorption of the tetrazole molecule onto the metal surface, forming a protective layer that impedes the corrosion process. The lone pair electrons on the nitrogen atoms of the tetrazole ring facilitate this adsorption. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the corrosion inhibition potential of tetrazole derivatives. These studies calculate parameters such as the energy of the Highest Occupied Molecular Orbital (E(HOMO)), the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)), and the energy gap (ΔE), which correlate with the inhibition efficiency. A higher E(HOMO) value generally indicates a greater tendency to donate electrons to the metal surface, enhancing adsorption. researchgate.net

A computational study on tetrazole derivatives as corrosion inhibitors for copper surfaces indicated that the 2H-tetrazole isomer can play a more significant role in inhibition compared to the 1H form. researchgate.net The presence of various substituents can modulate the electronic properties and, therefore, the inhibitory effectiveness of the molecule. While no specific experimental or theoretical studies on the corrosion inhibition properties of This compound were found, the presence of the tetrazole ring suggests it could exhibit inhibitory effects. The cyclohexyl group may influence its solubility and the packing of the protective film on the metal surface.

The table below presents theoretical data for related tetrazole derivatives to illustrate the parameters used in corrosion inhibition studies.

| Inhibitor Molecule | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| 2H-tetrazole | -8.54 | -0.68 | 7.86 |

| 2H-tetrazole-OH | -7.92 | -0.41 | 7.51 |

| 2H-tetrazole-CH₃ | -8.01 | -0.52 | 7.49 |

This data is illustrative of theoretical calculations performed on 2H-tetrazole derivatives to predict corrosion inhibition potential. Data for this compound is not available in the reviewed literature. researchgate.net

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is another area where tetrazoles have found application. The nitrogen atoms of the tetrazole ring can participate in hydrogen bonding and coordination with metal ions, making them valuable building blocks for constructing larger, self-assembled structures. nih.govacs.org These interactions can lead to the formation of complex architectures like metal-organic frameworks (MOFs) or other supramolecular assemblies.

The ability of a molecule to participate in host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule, is of great interest for applications in sensing, catalysis, and drug delivery. While there is no specific literature detailing the involvement of This compound in supramolecular assemblies, the presence of the cyclohexyl group could introduce interesting hydrophobic interactions, potentially influencing the formation of host-guest complexes. nih.gov For instance, research on other cyclohexyl-containing heterocyclic compounds has shown that intermolecular hydrophobic interactions between cyclohexyl groups can play a role in the crystal packing and self-assembly. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.